![molecular formula C21H18FN3O2S B2452219 4-氟-N-(4-(3-(吲哚-1-基)-3-氧代丙基)噻唑-2-基)苯甲酰胺 CAS No. 1021255-68-4](/img/structure/B2452219.png)
4-氟-N-(4-(3-(吲哚-1-基)-3-氧代丙基)噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide, also known as FITB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
科学研究应用
脑受体PET成像
4-氟-N-(4-(3-(吲哚-1-基)-3-氧代丙基)噻唑-2-基)苯甲酰胺及其衍生物主要因其在正电子发射断层扫描(PET)成像中作为放射性配体的潜力而受到研究。研究集中于其对人脑代谢型谷氨酸受体亚型1(mGluR1)成像的效用。这些受体与神经精神疾病和药物开发相关。例如,一种衍生物[(18)F]FIMX因其对PET放射性配体开发具有良好的特性而显示出前景,包括在动物模型中对mGluR1受体的高脑放射性摄取和特异性(徐等人,2013)。另一项研究开发了[(11)C]FIMX,这是一种半衰期较短的变体,允许在同一天进行重复的PET研究,进一步突出了其在脑部mGluR1成像中的潜力(洪等人,2015)。
抗癌活性
4-氟-N-(4-(3-(吲哚-1-基)-3-氧代丙基)噻唑-2-基)苯甲酰胺的几种衍生物已被合成并评估其抗癌特性。这些化合物对各种癌细胞系表现出中等到极好的抗癌活性,一些衍生物显示出比参考药物更高的效力。例如,一系列取代的苯甲酰胺针对乳腺癌、肺癌、结肠癌和卵巢癌细胞系进行了评估,与标准参考药物依托泊苷相比,表现出显着的抗癌活性(Ravinaik等人,2021)。另一项研究探索了新型的N-烷基-4-(6-氟-1H-吲哚-3-基)苯甲酰胺衍生物,该衍生物对宫颈癌和乳腺癌细胞系表现出有效的细胞毒作用,与标准药物多柔比星相当(Vallri等人,2020)。
抗菌活性
源自4-氟-N-(4-(3-(吲哚-1-基)-3-氧代丙基)噻唑-2-基)苯甲酰胺的化合物也已被合成并评估其抗菌特性。研究表明,这些衍生物对一系列微生物菌株具有活性,包括细菌和真菌。例如,某些合成的化合物表现出有希望的抗菌活性,这由它们的结构特征和氟原子的存在得到证实,氟原子似乎在增强这种活性中起着至关重要的作用(Desai等人,2013)。
作用机制
Target of Action
The primary targets of this compound are protein kinases . Protein kinases play a crucial role in regulating various cellular processes, including proliferation, cell cycle, intracellular metabolism, cell survival, apoptosis, DNA repair, cell motility, and response to external stimuli .
Mode of Action
The compound interacts with the ATP-binding domain of the protein kinase via hydrogen bonds between the maleimide moiety and the respective polar groups in the ATP-binding domain . Additionally, van der Waals interactions occur between the indole rings and the hydrophobic amino acid side chains in the ATP-binding domain . The selectivity of interaction with specific kinases is achieved by modifying hydrophobic groups in the inhibitor or by introducing the appropriate side chains .
Biochemical Pathways
The compound’s interaction with protein kinases affects several biochemical pathways. These enzymes are potential drug targets, including for the purposes of antitumor therapy . It is known that protein kinase inhibitors can prevent the development of resistance in tumor cells against cytostatic agents .
Result of Action
The compound’s action results in the inhibition of protein kinases, which can prevent the development of resistance in tumor cells against cytostatic agents . This makes it a potential candidate for the development of new drugs for combined therapy of oncological diseases .
属性
IUPAC Name |
N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c22-16-7-5-15(6-8-16)20(27)24-21-23-17(13-28-21)9-10-19(26)25-12-11-14-3-1-2-4-18(14)25/h1-8,13H,9-12H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTZXDBGHVEHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。